methyl 6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate
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Overview
Description
(2S,3S,4aR,6S,8R,8aR)-Octahydro-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester is a complex organic compound with multiple functional groups It features a benzodioxin ring system, hydroxyl groups, methoxy groups, and a carboxylic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4aR,6S,8R,8aR)-Octahydro-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxy and methoxy precursors under acidic or basic conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: Methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Biochemical Probes: Used in studies to understand biochemical pathways.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases due to its bioactive functional groups.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2S,3S,4aR,6S,8R,8aR)-Octahydro-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and methoxy groups could form hydrogen bonds or hydrophobic interactions with the target, while the ester group could undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4aR,6S,8R,8aR)-Octahydro-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Ethyl Ester: Similar structure but with an ethyl ester instead of a methyl ester.
(2S,3S,4aR,6S,8R,8aR)-Octahydro-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Propyl Ester: Similar structure but with a propyl ester.
Uniqueness
The uniqueness of (2S,3S,4aR,6S,8R,8aR)-Octahydro-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester lies in its specific combination of functional groups and stereochemistry, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O8/c1-12(19-4)13(2,20-5)22-10-8(15)6-14(17,11(16)18-3)7-9(10)21-12/h8-10,15,17H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOAKJZBIWMLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(CC(CC2O1)(C(=O)OC)O)O)(C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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